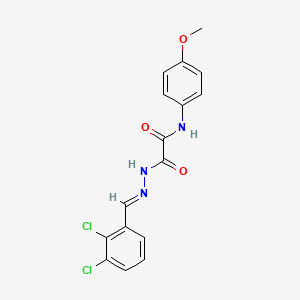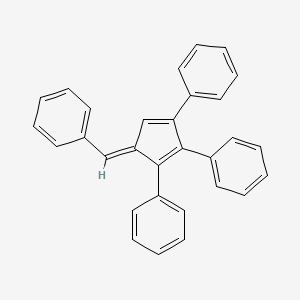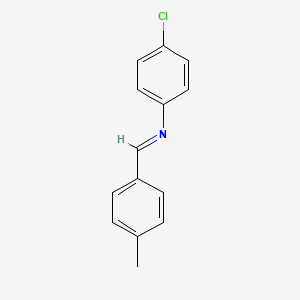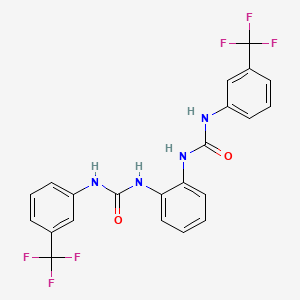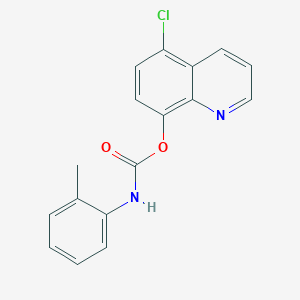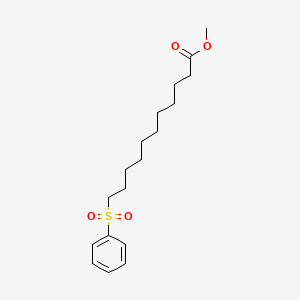
Methyl 11-(phenylsulfonyl)undecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 11-(phenylsulfonyl)undecanoate is an organic compound with the molecular formula C18H28O4S and a molecular weight of 340.485 g/mol It is a sulfone derivative, characterized by the presence of a phenylsulfonyl group attached to an undecanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 11-(phenylsulfonyl)undecanoate typically involves the reaction of 11-bromoundecanoic acid with phenylsulfonyl chloride in the presence of a base, followed by esterification with methanol . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like piperidine or magnesium sulfate to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 11-(phenylsulfonyl)undecanoate undergoes various types of chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylsulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols . Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfone derivatives, while reduction can produce sulfides .
Scientific Research Applications
Methyl 11-(phenylsulfonyl)undecanoate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Methyl 11-(phenylsulfonyl)undecanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act by inhibiting certain enzymes or disrupting microbial cell membranes . The phenylsulfonyl group is known to participate in covalent bonding with nucleophilic sites on target molecules, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 11-(phenylsulfonyl)undecanoate include other sulfone derivatives such as:
- This compound
- Phenylsulfonylacetophenone
- Vinyl sulfone derivatives
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its long undecanoate chain and phenylsulfonyl group make it particularly suitable for applications requiring both hydrophobic and hydrophilic interactions .
Properties
CAS No. |
5455-42-5 |
|---|---|
Molecular Formula |
C18H28O4S |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
methyl 11-(benzenesulfonyl)undecanoate |
InChI |
InChI=1S/C18H28O4S/c1-22-18(19)15-11-6-4-2-3-5-7-12-16-23(20,21)17-13-9-8-10-14-17/h8-10,13-14H,2-7,11-12,15-16H2,1H3 |
InChI Key |
AIPGECMSPJNWOV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



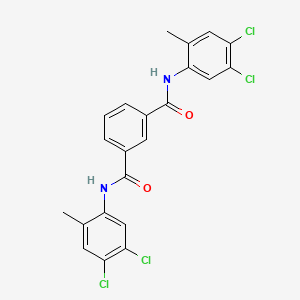




![4-[(E)-2-phenylethenyl]cinnoline](/img/structure/B11955362.png)

